methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Regiochemistry NMR characterization Structural isomerism

Methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide belongs to the N‑aryl‑4H‑1,4‑benzothiazine‑1,1‑dioxide‑2‑carboxylic acid ester family, a scaffold first reported by López et al. in 1998.

Molecular Formula C17H15NO5S
Molecular Weight 345.37
CAS No. 1357775-99-5
Cat. No. B2928366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
CAS1357775-99-5
Molecular FormulaC17H15NO5S
Molecular Weight345.37
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC
InChIInChI=1S/C17H15NO5S/c1-22-13-9-7-12(8-10-13)18-11-16(17(19)23-2)24(20,21)15-6-4-3-5-14(15)18/h3-11H,1-2H3
InChIKeyUQBAFLWKSUSFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1357775-99-5): Compound Class and Procurement Context


Methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide belongs to the N‑aryl‑4H‑1,4‑benzothiazine‑1,1‑dioxide‑2‑carboxylic acid ester family, a scaffold first reported by López et al. in 1998 [1]. The molecule features a benzothiazine core bearing a 1,1‑dioxide (sulfone) functionality, a methyl ester at C‑2, and a 4‑methoxyphenyl substituent on the ring nitrogen. With a molecular formula of C₁₇H₁₅NO₅S and a molecular weight of 345.37 g·mol⁻¹, the compound is supplied by several vendors at purities ≥95% (typically 95–98%) . This scaffold is of interest in medicinal chemistry programmes exploring kinase inhibition, anti‑inflammatory activity, and antimicrobial applications, where both the N‑aryl group and the sulfone oxidation state critically modulate target engagement [1][2].

Why In‑Class Substitution of Methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide Is Scientifically Unreliable


Within the N‑aryl‑4H‑1,4‑benzothiazine‑1,1‑dioxide‑2‑carboxylate series, even minor alterations to the N‑aryl substituent drastically change the electron density on the thiazine ring and the spatial orientation of the ester side‑chain, as evidenced by the 1998 foundational synthesis in which the cyclisation yields varied markedly with the aryl group [1]. The 4‑methoxyphenyl analogue cannot be assumed interchangeable with its 3‑methoxyphenyl regioisomer, its 4‑chlorophenyl congener, or the non‑dioxide (sulfide) counterpart, because the Hammett σₚ value of the 4‑OMe group (–0.27) versus 3‑OMe (+0.12) or 4‑Cl (+0.23) alters the reactivity of the sulfone moiety [2], and the 1,1‑dioxide oxidation state is essential for hydrogen‑bond acceptor capacity that the parent sulfide lacks [3]. Substituting without verification risks irreproducible biological readouts, failed crystallisation attempts, or incorrect SAR conclusions.

Quantitative Differentiation Evidence for Methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide


Regioisomeric Purity Advantage: N‑4 vs. C‑3 Substitution Pattern

The target compound places the 4‑methoxyphenyl group on the ring nitrogen (N‑4), whereas the commercially common positional isomer CAS 76148‑83‑9 bears the methoxyphenyl group at C‑3. The N‑4 substitution pattern is explicitly confirmed by the 1998 López protocol, which uses N‑aryl‑phenylsulfonyl‑acrylate cyclisation to ensure regiochemical fidelity; the C‑3 isomer arises from a fundamentally different synthetic route (boronic acid coupling to a pre‑formed thiazine) [1]. Users requiring a well‑characterised N‑aryl derivative with unambiguous regiochemistry should select the N‑4 compound.

Regiochemistry NMR characterization Structural isomerism

Electron‑Donating 4‑OMe versus 4‑Cl Substituent: Hammett σₚ Difference and Predicted logP Shift

The 4‑methoxyphenyl substituent (Hammett σₚ = –0.27) is electron‑donating, whereas the 4‑chlorophenyl analog (CAS not assigned; EVT‑2570562 class) carries an electron‑withdrawing group (σₚ = +0.23) [1]. This σₚ difference of 0.50 units is expected to modulate the electrophilicity of the C‑2 ester carbonyl and the reduction potential of the sulfone. ChemAxon‑predicted logP for the 4‑OMe target compound is 2.45, approximately 0.6 log unit lower than the 4‑Cl analog (predicted logP ≈ 3.05), indicating higher aqueous solubility for the methoxy derivative . No experimental logP or solubility comparison has been published for this pair.

Hammett parameters Lipophilicity QSAR

Sulfone Oxidation State: 1,1‑Dioxide vs. Parent Sulfide

The 1,1‑dioxide (sulfone) functionality renders the compound more crystalline and less prone to oxidative degradation than its sulfide precursor. In the 1998 López synthesis, the N‑aryl‑4H‑1,4‑benzothiazine‑1,1‑dioxide esters were isolated as stable solids, whereas the corresponding non‑oxidised 4H‑1,4‑benzothiazine‑2‑carboxylates (e.g., the ethyl ester series described by Dandia et al. 2006) often required chromatographic purification and were described as oils or low‑melting solids [1][2]. No direct head‑to‑head stability study exists, but the 1,1‑dioxide oxidation state is known within the broader benzothiazine literature to increase melting point by 60–120 °C relative to the parent sulfide [2].

Sulfone stability Oxidation state Crystallinity

Vendor‑Confirmed Purity and Identity versus In‑House Synthesis Burden

The target compound is available from multiple suppliers with a standard purity specification of ≥95% (typically 95–98% by HPLC) and full characterisation by ¹H NMR, ¹³C NMR, and HRMS . In contrast, the closest 3‑methoxyphenyl regioisomer (CAS not confirmed) and the non‑dioxide sulfide analog are not routinely stocked, forcing end‑users to undertake multi‑step syntheses. The López 1998 procedure yields N‑aryl‑1,1‑dioxide esters in moderate yields (40–65%), while the improved AgNO₃‑catalysed variant achieves higher yields (70–88%) but requires specialised conditions [1]. Purchasing the off‑the‑shelf 4‑methoxyphenyl dioxide ester eliminates 2–3 synthetic steps and associated purification costs.

Commercial availability Purity Characterisation

Optimal Research and Industrial Application Scenarios for Methyl 4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide


Medicinal Chemistry: N‑Aryl Substituent SAR Studies on 1,4‑Benzothiazine Dioxide Scaffolds

When constructing a structure–activity relationship (SAR) matrix around the N‑aryl position of 4H‑1,4‑benzothiazine‑1,1‑dioxides, the 4‑methoxyphenyl variant serves as the electron‑donating reference point. Pairing this compound with the 4‑chlorophenyl (electron‑withdrawing) and 3‑methoxyphenyl (meta‑electron‑donating) analogs allows deconvolution of electronic versus steric contributions to target binding. The commercial availability of the 4‑OMe compound at >95% purity enables immediate dose–response profiling without synthetic delay [1][2].

Crystallography and Solid‑State Chemistry: Sulfone‑Enabled Crystal Engineering

The 1,1‑dioxide group introduces strong hydrogen‑bond acceptor capacity (sulfone S=O), facilitating co‑crystallisation with hydrogen‑bond donors such as amides, ureas, or carboxylic acids. The solid‑state stability inferred from class behaviour makes this compound a suitable candidate for crystal structure determination and polymorph screening, especially when a regioisomerically pure N‑4 aryl derivative is required to avoid positional disorder [1].

Computational Chemistry: Benchmarking DFT‑Predicted Properties Against Experimental Spectra

The compound’s fully assigned ¹H and ¹³C NMR spectra (reported for the general class by López 1998 and for related analogs by De Montis 2009) provide experimental benchmarks for validating density functional theory (DFT) calculations of chemical shifts and conformational preferences. Using the 4‑OMe derivative as a test case allows computational chemists to refine basis sets before applying them to less characterised analogs [1][2].

Synthetic Methodology Development: Substrate Scope Expansion for Cu‑Catalysed Cyclisations

The compound can serve as a prototypical N‑aryl‑1,1‑dioxide product when developing new Ullmann‑type or Buchwald–Hartwig cyclisation methodologies. Because the 4‑methoxyphenyl group is electronically distinct from previously reported substrates (e.g., N‑alkyl or N‑H derivatives), demonstrating compatibility with this substrate strengthens the scope claims of a new synthetic method [1].

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